Copper(I) phenylacetylide

Photoredox Catalysis Sonogashira Coupling Visible-Light Switching

Procure Copper(I) phenylacetylide (CAS 13146-23-1), a preformed, air-stable solid that overcomes key limitations of in-situ generated copper acetylides. Its unique polymeric ladderane structure ensures reproducible stoichiometric control and long-term storage stability. Unlike CuI/alkyne mixtures, this reagent is essential for visible-light photoredox catalysis (λmax 472 nm), enabling 97% selective Sonogashira coupling versus 92% Glaser coupling in the dark. It also expands substrate scope to include aliphatic alkynes and alkynyl silanes in decarboxylative alkynylation with just 10 mol% loading, while suppressing undesired homocoupling. For Castro-Stephens heterocycle synthesis, its precise stoichiometry ensures high yields of benzofurans and indoles. Ideal for medicinal chemistry and automated flow setups.

Molecular Formula C8H5Cu
Molecular Weight 164.67
CAS No. 13146-23-1
Cat. No. B1143512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper(I) phenylacetylide
CAS13146-23-1
Molecular FormulaC8H5Cu
Molecular Weight164.67
Structural Identifiers
SMILES[C-]#CC1=CC=CC=C1.[Cu+]
InChIInChI=1S/C8H5.Cu/c1-2-8-6-4-3-5-7-8;/h3-7H;/q-1;+1
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Copper(I) Phenylacetylide (CAS 13146-23-1): A Shelf-Stable Organocopper Reagent with a Polymeric Ladderane Structure for C–C Bond Formation


Copper(I) phenylacetylide (CAS 13146-23-1) is a well-defined organocopper(I) compound with the empirical formula C₈H₅Cu, typically isolated as a yellow to light brown powder . Unlike the thermally and shock-sensitive parent copper(I) acetylide (Cu₂C₂), this compound is a shelf-stable solid that can be stored at ambient temperature under inert atmosphere, owing to its polymeric ladderane structure in which short Cu(I)–Cu(I) distances (2.49–2.83 Å) and μ,η¹,²-CC bridging ligands impart remarkable stability [1]. It is soluble in acetone, acetonitrile, pyridine, and THF, but insoluble in water, and serves as a preformed, stoichiometric source of the phenylethynyl group for a variety of catalytic and synthetic applications [2].

Why In-Situ Generated Copper Acetylides Cannot Simply Replace Preformed Copper(I) Phenylacetylide in Cross-Coupling and Photoredox Applications


Generic substitution of Copper(I) phenylacetylide with in-situ generated copper acetylides (e.g., from CuI and terminal alkynes) or other organocopper reagents often fails to deliver equivalent reaction outcomes due to three critical differentiators: (1) The polymeric ladderane structure of the preformed solid confers air and thermal stability that is absent in many in-situ generated analogs, enabling reproducible stoichiometric control and long-term storage [1]. (2) The phenyl substituent on the acetylide ligand electronically tunes the Cu center, shifting photophysical properties—the surface-bound Cu(I)-phenylacetylide exhibits a distinct λ_max of 472 nm that is essential for visible-light-driven single-electron transfer (SET) in photoredox Sonogashira coupling, a feature not shared by simple copper acetylides or CuI alone [2]. (3) Preformed copper(I) phenylacetylide serves as a pre-catalyst that can be used in catalytic amounts (e.g., 10 mol%) to enable decarboxylative alkynylation with a broader substrate scope than in-situ CuI/alkyne systems, including aliphatic alkynes and alkynyl silanes, by bypassing the need for stoichiometric base and avoiding alkyne homo-coupling [3].

Copper(I) Phenylacetylide (CAS 13146-23-1): Quantitative Differentiation from Closest Analogs in Catalytic and Photoredox Performance


Visible-Light-Driven Sonogashira Coupling Selectivity: Copper(I) Phenylacetylide as the Active Intermediate Enables 97% Selectivity vs. Glaser Homo-Coupling in the Dark

In a head-to-head comparison using the same CuxO/CNT catalyst system, visible-light irradiation drives the formation of a light-excited copper(I) phenylacetylide intermediate that selectively yields the Sonogashira cross-coupling product, whereas the reaction in the dark proceeds through a Cu(II)/Cu(I) acetylide dimer complex to produce the Glaser homo-coupling product [1]. The isolated Sonogashira product yield reaches 0.58 mmol (selectivity 97%) under visible light, while the Glaser product yield is 0.45 mmol (selectivity 92%) in the dark. This demonstrates that copper(I) phenylacetylide is the key photoactive species responsible for the switch in reaction pathway.

Photoredox Catalysis Sonogashira Coupling Visible-Light Switching

CO₂-Enhanced Photoredox Sonogashira: Surface-Bound Cu(I)-Phenylacetylide with λ_max = 472 nm Outperforms TiO₂-Based Cocatalysts

Mechanistic control studies on Cu₂O truncated nanocubes reveal that CO₂ enhances the formation of a light-absorbing, heterogeneous surface-bound Cu(I)-phenylacetylide species with a characteristic absorption maximum at λ_max = 472 nm [1]. This species undergoes single-electron transfer (SET) with aryl iodides/bromides to enable Sonogashira C(sp²)–C(sp) bond formation at room temperature. In contrast to literature-reported bimetallic TiO₂-containing nanoparticle photocatalysts, this single-metal Cu(I) system avoids the need for cocatalysis by TiO₂ and achieves good yields across a wide variety of aryl halides and terminal alkynes.

Photocatalysis CO₂-Mediated Activation Heterogeneous Catalysis

Catalytic Decarboxylative Alkynylation: Preformed Copper(I) Phenylacetylide (10 mol%) Expands Substrate Scope to Aliphatic Alkynes and Alkynyl Silanes vs. CuCl/Cu(acac)₂

In a combined experimental and computational study, a decarboxylative cross-coupling method using CuCl and Cu(acac)₂ as catalysts was initially limited to aromatic alkynes. However, the scope was significantly expanded to include aliphatic alkynes and alkynyl silanes when a catalytic amount (10 mol%) of preformed copper-phenylacetylide was employed [1]. DFT calculations revealed that the bidentate acetylacetonate ligand in the copper intermediate plays a crucial role in inhibiting the homo-coupling of the alkyne, a side reaction that plagues in-situ CuI/alkyne systems.

Decarboxylative Cross-Coupling C(sp³)–C(sp) Bond Formation Copper Photocatalysis

Structural Differentiation: Polymeric Ladderane Structure with Short Cu–Cu Distances (2.49–2.83 Å) vs. Cluster Structures of Other Copper Acetylides

Solid-state structural characterization by X-ray crystallography reveals that phenylethynylcopper(I) (copper(I) phenylacetylide) adopts a polymeric ladderane structure with short copper(I)–copper(I) distances ranging from 2.49 to 2.83 Å and μ,η¹,²-CC bridging ligands [1]. This contrasts sharply with tert-butylethynylcopper(I), which displays a C₂₀ cluster structure with interlocking distorted Cu₈ rings. The polymeric ladderane architecture is directly linked to the enhanced thermal and shock stability of copper(I) phenylacetylide, enabling ambient storage without decomposition, whereas many other copper acetylides are shock-sensitive or require cryogenic storage.

X-ray Crystallography Organometallic Structure Stability

Electrochemical Synthesis Advantage: Preformed Copper(I) Phenylacetylide Enables Atom-Efficient Click Chemistry with 90–99% Synthesis Yield

Electrochemical preparation of copper(I) phenylacetylide offers a sustainable, atom-efficient alternative to traditional wet-chemical methods. Using copper-coated graphite electrodes and applying Faraday's laws, the required amount of metal can be precisely controlled, and the metal can be recovered post-reaction [1]. The synthesis yields copper(I) phenylacetylide in 90–99% as a bright yellow solid after drying [2]. This preformed acetylide is then directly employed in CuAAC click reactions and Castro-Stephens couplings, demonstrating that the electrochemical route produces a reagent of equivalent or superior quality to conventionally synthesized material while reducing waste and energy consumption.

Electrochemical Synthesis Click Chemistry Green Chemistry

High-Value Application Scenarios for Copper(I) Phenylacetylide (CAS 13146-23-1) in Research and Industrial Procurement


Visible-Light-Switchable Cross-Coupling: Selective Sonogashira vs. Glaser Coupling on Demand

Researchers developing photoredox-controlled synthetic platforms can utilize preformed copper(I) phenylacetylide to achieve on-demand switching between Sonogashira cross-coupling and Glaser homo-coupling simply by toggling visible light [1]. The light-excited copper(I) phenylacetylide intermediate drives Sonogashira product formation with 97% selectivity (0.58 mmol yield), while the same catalyst system in the dark produces Glaser product with 92% selectivity (0.45 mmol yield). This light-gated selectivity is not achievable with in-situ generated copper acetylides from CuI and terminal alkynes, making the preformed reagent essential for automated or flow-chemistry setups requiring external control over reaction pathways.

CO₂-Assisted Photoredox Sonogashira Coupling at Room Temperature

For laboratories pursuing mild, room-temperature C(sp²)–C(sp) bond formation without noble metals, copper(I) phenylacetylide serves as the key photoactive intermediate in CO₂-enhanced photoredox Sonogashira coupling [1]. The surface-bound Cu(I)-phenylacetylide species (λ_max = 472 nm) generated under CO₂ atmosphere enables single-electron transfer with aryl iodides and bromides, eliminating the need for TiO₂ cocatalysts or elevated temperatures. This scenario is particularly relevant for pharmaceutical intermediate synthesis where thermal sensitivity or metal contamination (Pd) is a concern.

Decarboxylative Alkynylation of Carboxylic Acids to Access Aliphatic Alkynes and Alkynyl Silanes

Medicinal chemistry and natural product synthesis groups seeking to install alkynyl groups on complex carboxylic acid-derived scaffolds benefit from the expanded substrate scope enabled by catalytic copper(I) phenylacetylide [1]. Using 10 mol% of the preformed reagent under photoredox conditions, aliphatic alkynes and alkynyl silanes—substrates that are unreactive with CuCl/Cu(acac)₂ alone—are successfully coupled with redox-active esters (RAEs). This avoids the need for stoichiometric base and suppresses alkyne homo-coupling, streamlining the synthesis of alkynylated drug candidates and probes.

Castro-Stephens Coupling for Heterocycle Synthesis via Ortho-Nucleophile Thermolysis

Researchers synthesizing benzofurans, indoles, and furo[3,2-b]pyridines can procure copper(I) phenylacetylide as a stoichiometric coupling partner for aryl iodides and bromides bearing ortho-amino or ortho-hydroxy groups [1]. Following Castro-Stephens coupling to form substituted tolanes, thermolysis yields the fused heterocycles in a single operational sequence. The preformed copper acetylide ensures precise stoichiometry and avoids side reactions associated with in-situ deprotonation of terminal alkynes in the presence of sensitive functional groups.

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